molecular formula C8H11F3O B1626807 2-Trifluoromethylcycloheptanone CAS No. 60719-13-3

2-Trifluoromethylcycloheptanone

Cat. No. B1626807
CAS RN: 60719-13-3
M. Wt: 180.17 g/mol
InChI Key: TXIFKBPXGOUFOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new one-pot synthesis of 2-trifluoromethylated compounds has been reported . This synthesis starts from an activated β-dicarbonyl analogue, an aromatic amine, and a ketone . The key step of this multicomponent reaction involves the formation of a 3-perfluoroalkyl-N,N’-diaryl-1,5-diazapentadiene intermediate .


Molecular Structure Analysis

The molecular structure of 2-Trifluoromethylcycloheptanone is represented by the formula C8H11F3O .


Chemical Reactions Analysis

Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .


Physical And Chemical Properties Analysis

2-Trifluoromethylcycloheptanone has physical and chemical properties typical of a white crystalline substance. More specific properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Organic Synthesis and Catalysis

Trifluoromethyl groups, including those in structures like 2-Trifluoromethylcycloheptanone, are pivotal in organic chemistry due to their electron-withdrawing properties and ability to influence the physical and chemical properties of molecules. For instance, the study on the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst highlights the importance of trifluoromethylated compounds in enhancing the efficiency of acylation reactions, applicable to a wide range of primary, secondary, and tertiary alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Photoredox Catalysis

Trifluoromethyl groups are also significant in the development of new protocols for trifluoromethylation reactions, essential for creating compounds with pharmaceutical and agrochemical applications. Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds demonstrates the versatility of trifluoromethylated reagents in facilitating these reactions under mild conditions, indicating the potential for 2-Trifluoromethylcycloheptanone to be involved in similar transformations (Koike & Akita, 2016).

Environmental Studies

The environmental fate and transport of perfluorinated compounds, including trifluoromethylated compounds, are critical areas of research due to their persistence and bioaccumulation potential. Studies on the occurrence of perfluorinated compounds in the atmosphere across Asia emphasize the need to understand the environmental impacts of these chemicals, which may extend to compounds like 2-Trifluoromethylcycloheptanone (Li et al., 2011).

Future Directions

The trifluoromethyl group is prevalent in many pharmaceuticals and agrochemicals, and there has been significant growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests potential future applications and improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFKBPXGOUFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479456
Record name 2-Trifluoromethylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethylcycloheptanone

CAS RN

60719-13-3
Record name 2-Trifluoromethylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)cycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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